molecular formula C15H17NO2 B009002 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester CAS No. 110139-48-5

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B009002
CAS No.: 110139-48-5
M. Wt: 243.3 g/mol
InChI Key: LWYDEFRJMPFNGQ-UHFFFAOYSA-N
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Description

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . It is a derivative of quinoline, a nitrogen-containing aromatic compound, and is used in various scientific research applications.

Scientific Research Applications

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is used in various scientific research fields, including:

Safety and Hazards

The safety information indicates that 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is classified as a combustible solid. It does not have a specified flash point .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester typically involves the esterification of 2,5,8-Trimethylquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, involving the use of larger reactors and more efficient catalysts to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Mechanism of Action

The mechanism of action of 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is not well-documented. as a quinoline derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and nitrogen-containing structure. These interactions can modulate biological pathways and produce specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 5, and 8, along with the ester group at position 3, distinguishes it from other quinoline derivatives and can lead to different interactions with molecular targets .

Properties

IUPAC Name

ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-9(2)6-7-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYDEFRJMPFNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588932
Record name Ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110139-48-5
Record name Ethyl 2,5,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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